MN58b

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

MN58b is a selective inhibitor of choline kinase alpha (CHKα), an enzyme involved in the synthesis of phosphocholine. This compound has garnered significant attention due to its potential therapeutic applications, particularly in cancer treatment. By inhibiting CHKα, this compound reduces the synthesis of phosphocholine, leading to decreased cell growth and induction of apoptosis, making it a promising anticancer agent .

Applications De Recherche Scientifique

MN58b has a wide range of scientific research applications, including:

Cancer Research: this compound is extensively studied for its anticancer properties. .

Drug Development: This compound is a lead compound in the development of new therapeutic agents targeting choline kinase.

Mécanisme D'action

MN58b exerts its effects by selectively inhibiting choline kinase alpha (CHKα). This inhibition leads to a decrease in the synthesis of phosphocholine, a key component of cell membranes. The reduction in phosphocholine levels disrupts membrane synthesis and cell signaling pathways, ultimately inducing apoptosis in cancer cells. The molecular targets and pathways involved include the Kennedy pathway for phosphatidylcholine biosynthesis and various signaling pathways related to cell growth and survival .

Safety and Hazards

Orientations Futures

The combination of MN58b with other chemotherapeutic agents is active in PDAC therapy . A proper combination of specific inhibitors of the NSCLC prognostic factor ChoKα and platinum-based conventional chemotherapy might constitute a new, efficient treatment approach for NSCLC patients . This novel approach may help reduce the toxicity profile associated with cisplatin .

Analyse Biochimique

Biochemical Properties

MN58b is a selective choline kinase α (CHKα) inhibitor . It interacts with the enzyme choline kinase, which catalyzes the phosphorylation of choline by ATP in the presence of Mg2+, yielding phosphocholine . The interaction of this compound with choline kinase results in the inhibition of phosphocholine synthesis .

Cellular Effects

This compound reduces cell growth through the induction of apoptosis . It has antitumoral activity and has shown a potent antiproliferative effect in several tumoral cell lines in vitro . It also has a strong reduction of tumor growth in nude mice xenografts .

Molecular Mechanism

The molecular mechanism of this compound involves the selective inhibition of choline kinase and consequently depletion of phosphocholine . This results in altered phospholipid metabolism both in cultured tumor cells and in vivo . Phosphocholine levels were found to correlate with choline kinase activities .

Temporal Effects in Laboratory Settings

In laboratory settings, a decrease in phosphocholine and total choline levels was observed in vitro in both cell lines after this compound treatment . In MDA-MB-231 cells, phosphocholine fell significantly as early as 4 hours following this compound treatment, whereas a drop in cell number was observed at 48 hours .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . It displays a potent antiproliferative effect in several tumoral cell lines in vitro, and a strong reduction of tumor growth in nude mice xenografts .

Metabolic Pathways

This compound is involved in the metabolic pathway of phosphatidylcholine biosynthesis . It interacts with the enzyme choline kinase, which is part of the Kennedy pathway for the biosynthesis of phosphatidylcholine .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of MN58b involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

Formation of the core structure: This involves the reaction of specific aromatic compounds with appropriate reagents to form the core structure of this compound.

Introduction of functional groups: Various functional groups are introduced to the core structure through reactions such as halogenation, alkylation, and amination.

Purification: The final product is purified using techniques like recrystallization and chromatography to achieve high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk synthesis: Large quantities of starting materials are reacted under controlled conditions to produce this compound.

Optimization of reaction conditions: Parameters such as temperature, pressure, and solvent are optimized to maximize yield and purity.

Quality control: The final product undergoes rigorous quality control to ensure consistency and compliance with industry standards.

Analyse Des Réactions Chimiques

Types of Reactions

MN58b undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can convert this compound into reduced forms with different properties.

Substitution: This compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of this compound with altered chemical and biological properties. These derivatives are often studied for their potential therapeutic applications .

Comparaison Avec Des Composés Similaires

Similar Compounds

RSM932A: Another selective inhibitor of choline kinase alpha with similar anticancer properties.

HC-3: An earlier inhibitor of choline kinase with lower potency compared to MN58b.

Uniqueness of this compound

This compound stands out due to its high selectivity and potency in inhibiting choline kinase alpha. It has shown greater efficacy in reducing tumor growth and inducing apoptosis compared to other similar compounds. Additionally, this compound has been extensively studied, providing a robust understanding of its mechanism of action and potential therapeutic applications .

Propriétés

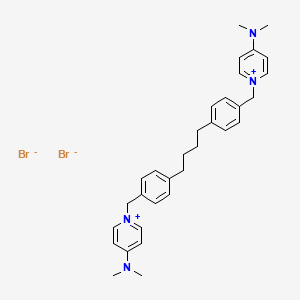

IUPAC Name |

1-[[4-[4-[4-[[4-(dimethylamino)pyridin-1-ium-1-yl]methyl]phenyl]butyl]phenyl]methyl]-N,N-dimethylpyridin-1-ium-4-amine;dibromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H40N4.2BrH/c1-33(2)31-17-21-35(22-18-31)25-29-13-9-27(10-14-29)7-5-6-8-28-11-15-30(16-12-28)26-36-23-19-32(20-24-36)34(3)4;;/h9-24H,5-8,25-26H2,1-4H3;2*1H/q+2;;/p-2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLHINOUDZGYMNO-UHFFFAOYSA-L |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=[N+](C=C1)CC2=CC=C(C=C2)CCCCC3=CC=C(C=C3)C[N+]4=CC=C(C=C4)N(C)C.[Br-].[Br-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H40Br2N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

640.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-bromo-2-{(E)-[(2,4-dimethoxyphenyl)imino]methyl}phenol](/img/structure/B2943887.png)

![3-[(2,5-dimethylphenyl)sulfonyl]-N-(4-fluorobenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2943891.png)

![{4H,6H,7H-pyrano[3,4-d][1,2]oxazol-3-yl}methanesulfonyl chloride](/img/structure/B2943895.png)

![3-(1-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2943896.png)

![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-(3-methyl-4-propan-2-ylphenoxy)acetate](/img/structure/B2943900.png)

![1-(4-ethoxyphenyl)-4-{1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2943903.png)

![N-(2,6-dimethylphenyl)-2-((3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2943905.png)

![2-(2-methoxyphenyl)-5-methyl-N-(3-methylbutyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2943906.png)